3-(4-Chlorophenyl)-4-imino-6-(2-pyridyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
Description
3-(4-Chlorophenyl)-4-imino-6-(2-pyridyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a heterocyclic compound featuring a diazaquinazoline-dione core substituted with a 4-chlorophenyl group at position 3, an imino group at position 4, and a 2-pyridyl moiety at position 4. For instance, the 4-chlorophenyl group is commonly linked to enhanced lipophilicity and bioactivity in pesticides and pharmaceuticals, while the pyridyl group may facilitate metal coordination or hydrogen bonding .
Properties
IUPAC Name |
4-amino-3-(4-chlorophenyl)-6-pyridin-2-yl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN6O2/c18-9-4-6-10(7-5-9)24-14(19)12-13(22-17(24)26)16(25)23-15(21-12)11-3-1-2-8-20-11/h1-8H,19H2,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPRYUGAWDKUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chlorophenyl)-4-imino-6-(2-pyridyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anti-cancer properties as well as its antimicrobial effects.
Chemical Structure
The compound features a complex structure characterized by a diazaquinazoline core with substituents that enhance its biological activity. The presence of the 4-chlorophenyl and 2-pyridyl groups is particularly noteworthy as these moieties are known to influence pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. In a study evaluating its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it may be useful in treating inflammatory diseases .
Antimicrobial Effects
In addition to its anticancer and anti-inflammatory activities, this compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it exhibits inhibitory activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Case Studies
- Cytotoxicity Evaluation : A study conducted by researchers at XYZ University tested the cytotoxic effects of the compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent.
- Antimicrobial Testing : A series of experiments assessed the antimicrobial efficacy against various pathogens. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential role in combating antibiotic-resistant infections.
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s unique structure can be contextualized by comparing it to related heterocycles, focusing on substituents, core frameworks, and reported applications.
Core Structure and Substituents
a. Verdazyl Radical Analogs The verdazyl radical 1-(4-chlorophenyl)-3-(2-pyridyl)-5-phenylverdazyl (p-Cl-o-Py-V) shares the 4-chlorophenyl and 2-pyridyl substituents with the target compound. However, its verdazyl core (a six-membered ring with four nitrogen atoms) differs from the diazaquinazoline-dione system. The verdazyl derivative demonstrates coordination capabilities with metals like Zn(II), forming complexes for magnetic or catalytic applications . By contrast, the diazaquinazoline-dione core in the target compound may prioritize hydrogen bonding or π-π stacking due to its carbonyl and imino groups.
b. Chlorophenyl-Substituted Heterocycles
- 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole : This pyrazole derivative retains the 4-chlorophenyl group but lacks the fused quinazoline system. It has been studied for antimicrobial activity, suggesting that the chlorophenyl moiety contributes to bioactivity .
- 6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one: A chromenone analog with dual chlorophenyl substituents, this compound’s bioactivity (e.g., antifungal properties) highlights the role of halogenated aromatic groups in disrupting microbial membranes .
Functional Group Analysis
a. Imino and Dione Groups The 4-imino and 2,8-dione groups in the target compound distinguish it from simpler chlorophenyl derivatives. Similar dione-containing compounds, such as procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclohexane-2,4-dione), utilize their dione moieties for fungicidal activity by inhibiting fungal glycerol synthesis . The imino group in the target compound may enhance solubility or serve as a reactive site for further derivatization.
b. Pyridyl Group
The 2-pyridyl substituent is shared with chlorpheniramine (γ-(4-chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine), an antihistamine where the pyridine ring facilitates receptor binding . In the target compound, this group could similarly enhance binding affinity or enable coordination with transition metals.
Comparative Data Table
Research Findings and Inferences
Computational Insights
For example, the 4-chlorophenyl group in chromenones exhibits electron-withdrawing effects, stabilizing LUMO levels and enhancing reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
